molecular formula C12H15NO3S B587901 Thiorphan-d7 CAS No. 1276297-68-7

Thiorphan-d7

Cat. No.: B587901
CAS No.: 1276297-68-7
M. Wt: 260.359
InChI Key: LJJKNPQAGWVLDQ-XZJKGWKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiorphan-d7 is a deuterium-labeled derivative of Thiorphan , a selective inhibitor of neprilysin (NEP), an enzyme involved in the degradation of peptides. NEP plays a crucial role in regulating various physiological processes by cleaving peptide bonds. This compound is commonly used in proteomics research to study NEP inhibition and peptide metabolism .

Scientific Research Applications

Thiorphan and Cellular Autophagy in Glioma Cells
Thioridazine (THD), a phenothiazine antipsychotic, has been studied for its antiglioblastoma properties, where it significantly induces autophagy in glioblastoma multiforme (GBM) cell lines. Through the modulation of the Wnt/β-catenin signaling pathway, THD treatment leads to increased autophagy and apoptosis. This is highlighted by the promotion of β-catenin degradation, which attenuates P62 inhibition, a key component in the autophagy process. The study concludes that THD, by enhancing P62-mediated autophagy and apoptosis, holds potential as a therapeutic agent for GBM, suggesting a broader application of thiorphan and its derivatives in cancer treatment (Cheng-wei Chu et al., 2019).

Thiorphan's Role in Experimental Hypertension
Research has explored thiorphan, a neutral endoprotease enzyme inhibitor, for its effects on cardiovascular hemodynamics and renal excretory function across various models of experimental hypertension. The study demonstrates that thiorphan infusion leads to a decrease in blood pressure by reducing total peripheral resistance, potentially through the hyperpolarization of vascular smooth muscle cells. This effect is consistent across different hypertension models, indicating thiorphan's versatile potential in managing hypertensive conditions by modifying vascular resistance and impacting renal function (Motilal B. Pamnani et al., 2000).

Stabilizing Thiorphan in Biological Matrices
The instability of thiorphan in biological matrices poses significant challenges for bioanalysis. A novel approach involving dried blood spot (DBS) on-card derivatization has been developed to stabilize thiorphan, showcasing an innovative method for handling and analyzing this compound. This technique simplifies the sample collection and stabilization process, enhancing the reliability and efficiency of thiorphan quantification in biological research (Jean-Nicholas Mess et al., 2012).

Thiorphan and Bone Marrow Cultures
Investigations into thiorphan's effects on bone marrow cultures from patients with acute leukemia in remission reveal its potential to stimulate progenitor cell proliferation. This finding suggests thiorphan's utility in hematological research, particularly in understanding and possibly enhancing bone marrow recovery and function during remission from leukemia (S. Stanović et al., 2000).

Nanomaterial Interactions with Thiorphan
The interaction between thiorphan and zinc oxide (ZnO) nanomaterials opens up new avenues in drug delivery and theranostic applications. Research has shown that the surface polarity of ZnO affects thiorphan adsorption, leading to the formation of nanodots and nanoislands. This discovery highlights the potential for controlling the assembly of thiorphan and other molecular nanomaterials, suggesting applications in targeted drug delivery systems (E. Ukraintsev et al., 2023).

Mechanism of Action

Target of Action

Thiorphan-d7, a deuterium-labeled variant of Thiorphan , primarily targets Neprilysin , also known as membrane metalloendopeptidase (enkephalinase) . Neprilysin is an enzyme that degrades a number of small secreted peptides, most notably the amyloid beta peptide whose abnormal misfolding and aggregation in neural tissue has been implicated as a cause of Alzheimer’s disease .

Mode of Action

This compound acts as a potent inhibitor of Neprilysin . By inhibiting this enzyme, this compound increases the exposure to Neprilysin substrates, including enkephalins and atrial natriuretic peptide (ANP) . This inhibition can lead to potentiated morphine-induced analgesia and attenuated naloxone-precipitated withdrawal symptoms .

Biochemical Pathways

The inhibition of Neprilysin by this compound affects several biochemical pathways. The increased exposure to enkephalins and ANP due to Neprilysin inhibition can have various downstream effects . For instance, in animal models and patients with various forms of acute diarrhea, this compound was found to inhibit pathologic secretion from the gut without changing gastrointestinal transit time or motility .

Result of Action

The molecular and cellular effects of this compound’s action are significant. For instance, this compound has been found to be neuroprotective in newborn mice, reducing ibotenate-induced cortical lesions by up to 57% and cortical caspase-3 cleavage by up to 59% . This neuroprotective effect was long-lasting and was still observed when this compound was administered 12 h after the insult .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the stability of many compounds can be affected by factors such as temperature, light, and oxygen levels

Future Directions

Remember to consult relevant scientific literature and manufacturer documentation for further insights. Thiorphan-d7 remains a valuable tool for understanding NEP biology and peptide metabolism in health and disease .

Properties

IUPAC Name

2-[[3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(sulfanylmethyl)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15)/i1D,2D,3D,4D,5D,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJKNPQAGWVLDQ-XZJKGWKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(CS)C(=O)NCC(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.